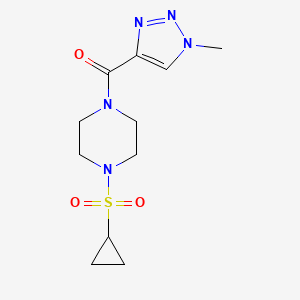

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O3S/c1-14-8-10(12-13-14)11(17)15-4-6-16(7-5-15)20(18,19)9-2-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKXXBQVJNIVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a compound that combines piperazine and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound is influenced by its unique structural features. The presence of the triazole ring contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazole and piperazine exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. In one study, compounds similar to our target compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting a potential for therapeutic use in oncology .

Antimicrobial Activity

Triazole and piperazine derivatives are also recognized for their antimicrobial activities. Studies have reported that compounds with similar structures possess antibacterial and antifungal properties. For example, some derivatives showed effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : It can bind to various receptors influencing signaling pathways associated with cancer progression and microbial resistance.

Case Studies

Several studies have investigated the biological activities of triazole-piperazine derivatives:

- Anticancer Study : A series of triazole derivatives were synthesized and screened for cytotoxic activity against MCF-7 cells. Compounds demonstrated varying degrees of potency with IC50 values ranging from 5 μM to 50 μM .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported between 10 μg/mL to 50 μg/mL .

Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Triazole-Piperazine Derivative A | Anticancer | MCF-7 | 10 μM |

| Triazole-Piperazine Derivative B | Antimicrobial | Staphylococcus aureus | 20 μg/mL |

| Triazole-Piperazine Derivative C | Antimicrobial | Candida albicans | 15 μg/mL |

| Triazole-Piperazine Derivative D | Anticancer | HCT-116 | 25 μM |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure incorporates a triazole moiety, which is known for diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The unique combination of cyclopropanesulfonyl and triazole groups may enhance the compound's binding affinity to microbial targets, potentially leading to novel antimicrobial agents .

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer treatment. The compound's ability to inhibit specific kinases involved in cell proliferation suggests its role as an anticancer agent. For example, compounds derived from similar frameworks have demonstrated antiproliferative effects against leukemia cell lines .

Biological Research

The compound's biological applications extend beyond antimicrobial and anticancer properties. Its interaction with various biological targets makes it a valuable subject for research in pharmacology.

Drug Development

The compound serves as a scaffold for developing new pharmaceuticals. Its structural features can be modified to enhance efficacy and reduce side effects. The triazole ring is particularly appealing due to its established role in drug design, especially for antifungal and anticancer agents .

Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Synthesis of Specialty Chemicals

The compound can act as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it suitable for producing specialty chemicals used in diverse industrial applications .

Case Studies

Preparation Methods

Sulfonylation Strategies

Piperazine’s dual amine functionality necessitates protection-deprotection strategies to achieve monosubstitution. A representative protocol derived from EP 1,892,239 B1 involves:

Step 1: Selective Boc Protection

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to yield N-Boc-piperazine (87% yield).

Step 2: Sulfonylation with Cyclopropanesulfonyl Chloride

N-Boc-piperazine undergoes sulfonylation using cyclopropanesulfonyl chloride (1.2 eq) in the presence of triethylamine (TEA, 2 eq) in DCM at 25°C. The reaction achieves 92% conversion within 2 hours, yielding N-Boc-N'-(cyclopropanesulfonyl)piperazine.

Step 3: Boc Deprotection

Treatment with 4M HCl in dioxane removes the Boc group, generating cyclopropanesulfonyl-piperazine hydrochloride (95% yield).

Alternative One-Pot Sulfonylation

A patent by Sigma-Aldrich demonstrates direct monosulfonylation of piperazine without protection, leveraging steric hindrance from bulky sulfonyl chlorides. However, cyclopropanesulfonyl chloride’s moderate steric bulk results in a 65:35 mono/di-sulfonylated product ratio, necessitating chromatography for purification (overall 58% yield).

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is efficiently constructed via CuAAC, as detailed in Frontiers in Chemistry:

Reagents:

- Propiolic acid (1.0 eq)

- Methyl azide (1.1 eq, synthesized from methylamine and sodium nitrite)

- CuSO₄·5H₂O (10 mol%)

- Sodium ascorbate (20 mol%)

Conditions:

- Solvent: t-BuOH/H₂O (4:1)

- Temperature: 60°C

- Time: 6 hours

Outcome:

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid forms in 89% yield. Regioselectivity is confirmed via ¹H NMR (J = 4.2 Hz for H5 proton).

Microwave-Assisted Cyclization

A method from the Open Journal of Chemistry utilizes microwave irradiation to accelerate triazole formation:

Reaction Setup:

- Propiolic acid hydrazide (1.0 eq)

- Acetonitrile (2.0 eq)

- p-TsOH (0.1 eq)

Microwave Conditions:

- Power: 300 W

- Temperature: 120°C

- Time: 15 minutes

Yield: 84% of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, with 98% purity by HPLC.

Amide Coupling to Assemble Final Product

Carbodiimide-Mediated Coupling

The cyclopropanesulfonyl-piperazine intermediate is coupled with the triazole carboxylic acid using EDCl/HOBt:

Procedure:

- Activate triazole carboxylic acid (1.2 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 minutes.

- Add cyclopropanesulfonyl-piperazine hydrochloride (1.0 eq) and DIPEA (3 eq).

- Stir at 25°C for 12 hours.

Workup:

- Dilute with ethyl acetate

- Wash with 5% NaHCO₃ and brine

- Dry over MgSO₄ and concentrate

Uranium Salt Coupling

For improved efficiency, the patent US 9,181,250 B2 recommends using HATU as a coupling agent:

Reagents:

- HATU (1.2 eq)

- DIPEA (4 eq)

- DMF solvent

Conditions:

- 0°C to 25°C over 1 hour

- Reaction time: 3 hours

Yield: 85% with >99% purity by LC-MS.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

While CuAAC ensures 1,4-regioselectivity, competing pathways may generate 1,5-isomers. Frontiers in Chemistry notes that adding 2,6-lutidine as a base suppresses isomerization, enhancing 1,4-selectivity to >99:1.

Sulfonylation Byproducts

Di-sulfonylated piperazine is a common impurity. Patent EP 1,892,239 B1 resolves this via pH-controlled crystallization at pH 6.5–7.0, reducing di-substituted byproducts to <2%.

Scalability Considerations

Microwave-assisted triazole synthesis reduces reaction time but faces scalability limitations. Transitioning to continuous flow reactors with Cu-coated channels (as per) enables kilogram-scale production with 82% yield.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperazine derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. For example, triazole-containing piperazines can be synthesized via a two-step protocol:

Alkyne Functionalization: React piperazine with propargyl bromide to introduce an alkyne group.

Click Chemistry: Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system to couple azide derivatives (e.g., cyclopropanesulfonyl azide) to the alkyne-functionalized piperazine .

Optimization Tips:

- Adjust stoichiometry (e.g., 1.2 equiv. azide) to minimize unreacted intermediates.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- For cyclopropanesulfonyl group attachment, consider using DCM as a solvent and DIEA (N,N-diisopropylethylamine) as a base to enhance nucleophilic substitution efficiency .

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (1,4-disubstitution) and cyclopropane geometry. For example, cyclopropane protons typically appear as multiplets near δ 1.0–2.0 ppm, while triazole protons resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives .

Basic: What initial in vitro assays are recommended to evaluate the biological activity of this piperazine derivative?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MDA-MB-231) to measure IC₅₀ values. Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl) often show enhanced apoptosis induction .

- Kinase Inhibition: Employ fluorescence polarization assays to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR). The triazole moiety may chelate ATP-binding site metals .

- Solubility/Permeability: Perform shake-flask solubility (PBS, pH 7.4) and Caco-2 monolayer assays to assess bioavailability .

Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing biological activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified cyclopropane (e.g., methylcyclopropane) or triazole (e.g., 1,5-disubstituted) groups. Compare IC₅₀ values to pinpoint pharmacophores.

- Bioisosteric Replacement: Replace the sulfonyl group with phosphonate or carbonyl to evaluate electrostatic interactions .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. For example, bulky groups at the triazole 4-position may enhance kinase binding .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu762 in EGFR) .

- Molecular Dynamics (MD): Run 100 ns simulations (AMBER or GROMACS) to assess stability of protein-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity .

Advanced: How should contradictory data between computational predictions and experimental results be resolved?

Methodological Answer:

- Validation Experiments: Repeat enzymatic assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature) to confirm activity .

- Solvent Effect Analysis: Re-run docking simulations with explicit water molecules to account for solvation/desolvation penalties overlooked in dry docking .

- Metadynamics: Use enhanced sampling to explore alternative binding conformations not captured in static docking .

Advanced: What strategies mitigate cytotoxicity in lead optimization without compromising target efficacy?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects. For example, masking the sulfonyl group as a tert-butyl ester improves selectivity .

- Selectivity Screening: Test against non-target kinases (e.g., CDK2) to identify structural motifs causing toxicity. Piperazine rings with para-substituted aryl groups often enhance selectivity .

- Apoptosis Pathway Analysis: Use RNA-seq to identify upregulated pro-survival genes (e.g., Bcl-2) and co-administer inhibitors (e.g., venetoclax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.